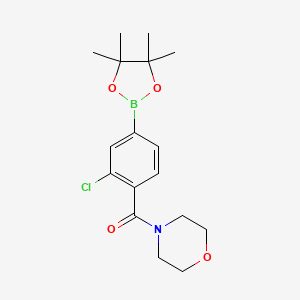

(2-Chlor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanon

Übersicht

Beschreibung

(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H23BClNO4 and its molecular weight is 351.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig-Kreuzkupplung

Diese Verbindung wird in der Buchwald-Hartwig-Kreuzkupplung eingesetzt, einem leistungsstarken Verfahren zur Bildung von Kohlenstoff-Stickstoff-Bindungen . Diese Reaktion ist entscheidend für die Synthese komplexer organischer Moleküle wie Pharmazeutika, Agrochemikalien und organischer Materialien.

Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ist ein weiteres Gebiet, in dem diese Verbindung Anwendung findet. Sie beinhaltet die Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig bei der Synthese von Feinchemikalien eingesetzt, einschließlich der Herstellung verschiedener Polymere und Biaryle .

Hiyama-Kupplung

In Hiyama-Kupplungsreaktionen dient diese Verbindung als Reagenz, um siliciumhaltige Verbindungen mit organischen Elektrophilen zu verbinden, was zur Synthese verschiedener organischer Verbindungen mit potentiellen Anwendungen in der medizinischen Chemie führt .

Phosphitylierung von Alkoholen

Die Verbindung wird zur Phosphitylierung von Alkoholen verwendet, einem wichtigen Schritt bei der Bildung von Glykosyldonoren und Liganden. Diese sind essenziell für das Studium von Kohlenhydraten und die Entwicklung von Kohlenhydrat-basierten Medikamenten .

Derivatisierung für NMR-Analyse

Sie dient als Phosphitylierungsreagenz zur Derivatisierung von Proben für die Phosphor-31-NMR-Analyse. Dies ist besonders nützlich bei der Strukturaufklärung komplexer Moleküle wie Lignin und anderer Polymere .

Protein-Protein-Interaktionen

Die Verbindung ist an der Untersuchung von Protein-Protein-Interaktionen beteiligt. Das Verständnis dieser Interaktionen ist entscheidend für die Entwicklung neuer therapeutischer Strategien gegen verschiedene Krankheiten .

Enzymkinetik

Forscher verwenden diese Verbindung in der Untersuchung der Enzymkinetik. Sie hilft dabei, die katalytischen Mechanismen von Enzymen zu verstehen, was zur Entwicklung besserer Medikamente und Katalysatoren führen kann .

Genexpressionsstudien

Schließlich hat die Verbindung Auswirkungen auf die Expression bestimmter Gene. Sie wird in genetischen Studien eingesetzt, um die Genfunktion und -regulation zu untersuchen, was Auswirkungen auf die Gentherapie und die Gentechnik haben kann .

Wirkmechanismus

Target of Action

It’s known that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative (the compound ) acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, allowing the synthesis of a wide variety of organic compounds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their structure and properties.

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acid derivatives can be influenced by factors such as their susceptibility to hydrolysis . This could potentially affect their bioavailability and stability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific organic compounds synthesized through the Suzuki-Miyaura cross-coupling reactions . These effects could range widely, given the broad applicability of these reactions in organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is known to be influenced by pH, with the reaction rate accelerating at physiological pH . This could potentially affect the compound’s stability and efficacy in biological systems.

Eigenschaften

IUPAC Name |

[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BClNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-13(14(19)11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHFRXPMAZUUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718242 | |

| Record name | [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092563-48-8 | |

| Record name | [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)

![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)

![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)

![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)

![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)

![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)

![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)

![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)

![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)